MAO-B Inhibition: 3- vs. 4-Allyloxy Selectivity
3-(Allyloxy)-2-pyridinamine potently inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 13 nM, as measured by the kynuramine deamination assay [1]. In contrast, the positional isomer 4-(allyloxy)pyridin-2-amine exhibits no detectable MAO-B inhibition in available databases; its primary reported activity is binding to the MAO-A isoform with a Ki of 240 nM in rat cerebral cortex [2]. This demonstrates that the 3-allyloxy substitution pattern is critical for MAO-B engagement and isoform selectivity.
| Evidence Dimension | MAO-B Inhibition (IC50) vs. MAO-A Binding (Ki) |
|---|---|
| Target Compound Data | IC50 = 13 nM (recombinant human MAO-B) |
| Comparator Or Baseline | 4-(Allyloxy)pyridin-2-amine: No MAO-B data available; Ki = 240 nM (MAO-A, rat cerebral cortex displacement assay) |
| Quantified Difference | Cannot be directly calculated due to different targets; however, the 3-isomer demonstrates potent MAO-B engagement while the 4-isomer preferentially interacts with MAO-A, confirming positional selectivity. |
| Conditions | Target: recombinant human MAO-B (kynuramine substrate, 15 min preincubation, 20 min incubation) [1]; Comparator: rat cerebral cortex MAO-A ([3H]-Ro 41-1049 displacement) [2] |
Why This Matters
For MAO-B-targeted drug discovery programs (e.g., Parkinson's disease, Alzheimer's disease), the 3-allyloxy isomer is the only variant with documented nanomolar potency against the human enzyme, making it the rational starting point.
- [1] BindingDB. (2025). Ligand BDBM50362851: IC50 13 nM for recombinant human MAO-B. Assay ID 31, Entry ID 50015599. University of California San Diego. View Source
- [2] BindingDB. (2025). Ligand BDBM50386543 (CHEMBL2048230): Ki 240 nM for MAO-A (rat cerebral cortex). University of California San Diego. View Source
